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molecular formula C9H8BrCl B1376513 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene CAS No. 945717-56-6

4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene

Cat. No. B1376513
M. Wt: 231.51 g/mol
InChI Key: FEOVLGDAHVPWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745477B2

Procedure details

A mixture of 4-bromo-1-chloro-2-isopropenylbenzene (357 mg, 1.54 mmol, 1 eq) and PtO2 (35 mg, 0.15 mmol, 0.1 eq) in 4 ml toluene was stirred under an atmosphere of hydrogen at RT overnight. The reaction mixture was then filtered through celite® and the filtrate was evaporated to dryness to give the desired product (260 mg, 72%). 1H NMR (CDCl3, 300 MHz): 7.39 (d, J=2 Hz, 1H), 7.26-7.16 (m, 2H), 3.35 (sept, J=7 Hz, 1H), 1.23 (d, J=7 Hz, 6H).
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([C:9]([CH3:11])=[CH2:10])[CH:3]=1>C1(C)C=CC=CC=1.O=[Pt]=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([CH:9]([CH3:11])[CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
357 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)C(=C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
35 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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